Methyl 4-(trifluoromethyl)thiazole-2-carboxylate
CAS No.: 79247-85-1
Cat. No.: VC7849468
Molecular Formula: C6H4F3NO2S
Molecular Weight: 211.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79247-85-1 |
|---|---|
| Molecular Formula | C6H4F3NO2S |
| Molecular Weight | 211.16 |
| IUPAC Name | methyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate |
| Standard InChI | InChI=1S/C6H4F3NO2S/c1-12-5(11)4-10-3(2-13-4)6(7,8)9/h2H,1H3 |
| Standard InChI Key | BQJHXOYYMRJRKL-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC(=CS1)C(F)(F)F |
| Canonical SMILES | COC(=O)C1=NC(=CS1)C(F)(F)F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a thiazole ring system—a sulfur-containing heterocycle known for its electron-deficient aromatic character. Key substituents include:
-
Trifluoromethyl (-CF) group at the 4-position, introducing strong electron-withdrawing effects and metabolic stability .
-
Methyl ester (-COOCH) group at the 2-position, providing a handle for further synthetic modifications.
Quantum mechanical calculations predict significant polarization across the ring system due to the combined inductive effects of the -CF and ester groups, potentially influencing reactivity in nucleophilic substitution or cycloaddition reactions.
Physicochemical Parameters
Critical physicochemical data include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 211.16 g/mol | |
| Melting Point | Not reported | - |
| Boiling Point | 285.5±40.0 °C (estimated) | |
| LogP (Octanol-Water) | 1.82 (predicted) | |
| Solubility | Low aqueous solubility |
The absence of experimental melting point data underscores the need for further characterization. Comparative analysis with the structurally similar 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (melting point: 186–187°C) suggests that solid-state properties may vary significantly with minor positional changes in substituents.
Synthetic Methodologies and Optimization
Synthesis of Thiazole Derivatives
While no published protocols directly describe the synthesis of methyl 4-(trifluoromethyl)thiazole-2-carboxylate, analogous routes for related compounds provide actionable insights. A patented three-step process for 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid offers a potential blueprint :
-
Chlorination: Trifluoroacetic ethyl acetoacetate reacts with sulfuryl chloride () at −15°C to −5°C, achieving >99% conversion with minimal overchlorination byproducts .
-
Cyclization: The chlorinated intermediate undergoes ring closure with thioacetamide in ethanol under reflux, forming the thiazole core .
-
Hydrolysis: Alkaline hydrolysis of the ethyl ester followed by acidification yields the carboxylic acid derivative .
Adapting this protocol would require substituting the acetyl group with a methyl carboxylate during the cyclization step. Computational modeling suggests that steric effects from the 2-position ester might necessitate adjusted reaction temperatures or catalysts to maintain high yields.
Process Optimization Considerations
Key parameters from related syntheses include:
-
Molar ratios: A 0.92–0.98:1 ratio of to precursor minimizes byproducts .
-
Solvent selection: Ethanol enables direct solvent recycling post-hydrolysis, reducing waste .
-
Temperature control: Strict maintenance of −15°C to −5°C during chlorination prevents decomposition .
Pilot-scale trials would need to address the compound’s thermal stability, as the estimated boiling point (285.5°C) suggests potential degradation risks under prolonged heating.
Comparative Analysis with Related Compounds
The table below contrasts key attributes of methyl 4-(trifluoromethyl)thiazole-2-carboxylate with structurally similar derivatives:
Positional isomerism dramatically affects bioactivity: the 4-CF/2-COOCH configuration shows superior in silico binding to fungal CYP51 compared to 5-carboxylate analogs.
Future Research Directions
Priority Investigations
-
Synthetic scale-up: Developing continuous flow processes to handle exothermic chlorination steps .
-
Biological screening: Testing against kinase panels (e.g., c-Met, VEGFR2) and phytopathogens .
-
Metabolic studies: Characterizing esterase-mediated hydrolysis rates in mammalian and plant systems.
Computational Modeling Opportunities
-
DFT studies: Mapping electrostatic potential surfaces to predict reactivity sites.
-
Molecular docking: Virtual screening against protein targets using the compound’s crystal structure (PubChem CID: 53408631).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume